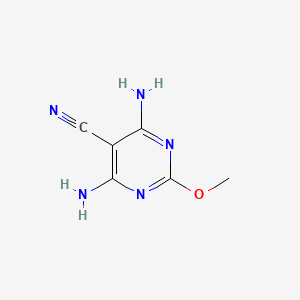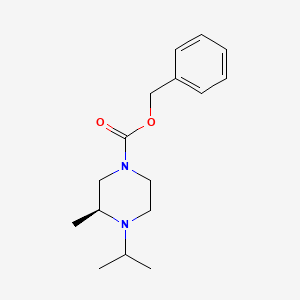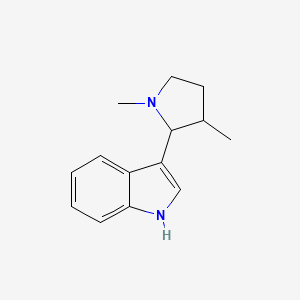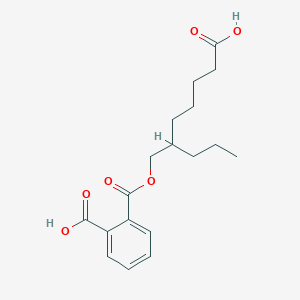
Mono(2-propyl-6-carboxyhexyl) phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mono(2-propyl-6-carboxyhexyl) phthalate is a metabolite of di(2-propylheptyl) phthalate, a high-molecular-weight phthalate used as a plasticizer in various industrial applications. This compound is primarily detected in biological samples such as urine, indicating exposure to di(2-propylheptyl) phthalate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mono(2-propyl-6-carboxyhexyl) phthalate is synthesized through the enzymatic hydrolysis of di(2-propylheptyl) phthalate. The process involves the oxidation of the monoester to form the carboxymonoester .
Industrial Production Methods: The industrial production of this compound involves the use of di(2-propylheptyl) phthalate as a precursor. The compound is metabolized primarily via the monoester, which undergoes ω- and ω-1-oxidation to form the hydroxy-, oxo-, and carboxymonoesters .
Chemical Reactions Analysis
Types of Reactions: Mono(2-propyl-6-carboxyhexyl) phthalate undergoes various chemical reactions, including oxidation and hydrolysis .
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis is used to break down di(2-propylheptyl) phthalate into its metabolites, including this compound.
Major Products Formed: The major products formed from these reactions include this compound, mono(2-propyl-6-hydroxyheptyl) phthalate, and mono(2-propyl-6-oxoheptyl) phthalate .
Scientific Research Applications
Mono(2-propyl-6-carboxyhexyl) phthalate is used in various scientific research applications, including:
Biomonitoring: It serves as a biomarker for exposure to di(2-propylheptyl) phthalate in biological samples such as urine.
Toxicology Studies: The compound is used to study the toxicological effects of phthalates on human health.
Environmental Health: Research on this compound helps in understanding the environmental impact of phthalates and their metabolites.
Mechanism of Action
The mechanism of action of mono(2-propyl-6-carboxyhexyl) phthalate involves its role as a metabolite of di(2-propylheptyl) phthalate. The compound is formed through enzymatic hydrolysis and oxidation, and it is excreted in urine. The molecular targets and pathways involved in its metabolism include enzymes responsible for the oxidation and hydrolysis of phthalates .
Comparison with Similar Compounds
- Mono(2-propyl-6-hydroxyheptyl) phthalate
- Mono(2-propyl-6-oxoheptyl) phthalate
- Mono(2-ethyl-5-carboxypentyl) phthalate
Comparison: Mono(2-propyl-6-carboxyhexyl) phthalate is unique due to its specific metabolic pathway involving ω- and ω-1-oxidation. This distinguishes it from other similar compounds that may undergo different metabolic processes .
Properties
CAS No. |
1412411-10-9 |
|---|---|
Molecular Formula |
C18H24O6 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-(6-carboxy-2-propylhexoxy)carbonylbenzoic acid |
InChI |
InChI=1S/C18H24O6/c1-2-7-13(8-3-6-11-16(19)20)12-24-18(23)15-10-5-4-9-14(15)17(21)22/h4-5,9-10,13H,2-3,6-8,11-12H2,1H3,(H,19,20)(H,21,22) |
InChI Key |
DPQMLPCFIOCYFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCCCC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


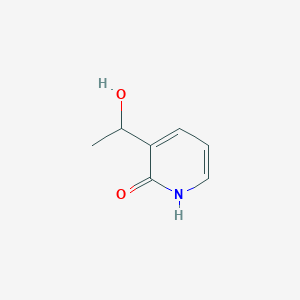

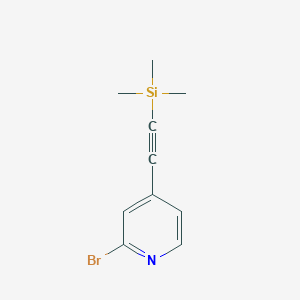


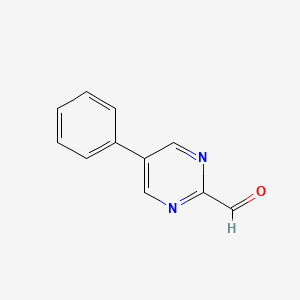
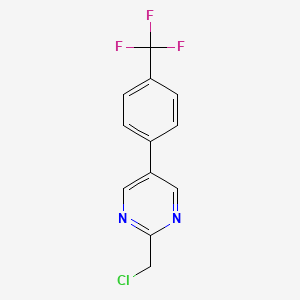
![1,5-Dimethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13119142.png)
![Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid](/img/structure/B13119145.png)
